molecular formula C14H15F2O5PS B8205359 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid

5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B8205359
M. Wt: 364.30 g/mol
InChI Key: STJGKNNLQNAGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C14H15F2O5PS. It is known for its unique structure, which includes a benzo[b]thiophene core substituted with a diethoxyphosphoryl group and a difluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the carboxylic acid group at the 2-position. The diethoxyphosphoryl and difluoromethyl groups are then introduced through specific substitution reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The diethoxyphosphoryl and difluoromethyl groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both diethoxyphosphoryl and difluoromethyl groups in 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid imparts unique chemical properties, making it distinct from similar compounds.

Properties

IUPAC Name

5-[diethoxyphosphoryl(difluoro)methyl]-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2O5PS/c1-3-20-22(19,21-4-2)14(15,16)10-5-6-11-9(7-10)8-12(23-11)13(17)18/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGKNNLQNAGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC2=C(C=C1)SC(=C2)C(=O)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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